molecular formula C₂₁H₂₁D₃ClNO B1163789 (R)-Dapoxetine-d3 Hydrochloride

(R)-Dapoxetine-d3 Hydrochloride

Cat. No.: B1163789
M. Wt: 344.89
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Dapoxetine-d3 Hydrochloride is a deuterated stable isotope of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) . It is specifically designed for research applications. The compound is chemically designated as (R)-N-Methyl-N-(methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Hydrochloride . With a molecular formula of C21H21D3ClNO and a molecular weight of 344.9 g/mol , it is primarily used as an internal standard in bioanalytical methods for the quantification of Dapoxetine and its metabolites in biological matrices via LC-MS and GC-MS, ensuring high accuracy and reproducibility. Its deuterium labels minimize isotopic interference, making it vital for pharmacokinetic studies, drug metabolism research, and forensic analysis . Dapoxetine itself is noted for its rapid absorption and short half-life of approximately 1.5 to 2 hours, making it a subject of interest in studying the pharmacokinetics and neuropharmacology of on-demand therapeutics . The mechanism of action of the parent compound involves the inhibition of the neuronal serotonin transporter, increasing serotonin activity in the synaptic cleft and potentiating serotonin's inhibitory effect on the ejaculatory pathway in the central nervous system . This product is intended for research use only and is not for diagnostic or therapeutic use in humans. It should be stored at 2-8°C .

Properties

Molecular Formula

C₂₁H₂₁D₃ClNO

Molecular Weight

344.89

Synonyms

(αR)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine-d3 Hydrochloride; 

Origin of Product

United States

Scientific Research Applications

Clinical Applications

Premature Ejaculation Treatment

  • Efficacy : Dapoxetine, including its deuterated form, has been shown to significantly improve intravaginal ejaculation latency time (IELT) in men with premature ejaculation. Clinical trials have confirmed that doses of 30 mg and 60 mg lead to substantial improvements in sexual satisfaction and control over ejaculation compared to placebo .
  • Pharmacokinetics : The rapid absorption and elimination of dapoxetine make it suitable for on-demand use, taken 1-3 hours before sexual activity. Its half-life is approximately 1.4 hours, which minimizes the risk of drug accumulation and associated side effects .

Table 1: Clinical Efficacy of Dapoxetine in Premature Ejaculation

Study ReferenceSample SizeDose (mg)IELT ImprovementAdverse Effects
Waldinger et al.608130/60SignificantMinimal
Australian Public Assessment ReportN/A30/60SignificantMinimal
Gengo et al.N/A30/60SignificantMinimal

Research Applications

Pharmacological Studies

  • Mechanism of Action : Dapoxetine acts primarily on serotonin transporters, inhibiting serotonin reuptake more potently than norepinephrine or dopamine transporters. This selectivity underpins its effectiveness in treating premature ejaculation .
  • Animal Models : Research using animal models has demonstrated that dapoxetine significantly delays ejaculation and alters neurotransmitter release dynamics, providing insights into its mechanism of action .

Table 2: Pharmacological Studies Involving Dapoxetine

Study ReferenceModel UsedFindings
Giuliano et al.RatsDelayed ejaculation; altered neurotransmitter dynamics
Jeong et al.MiceInhibition of potassium voltage-gated channels involved in neurotransmitter release

Safety and Tolerability

Renal Function Studies

  • Recent studies have evaluated the effects of dapoxetine on kidney function, indicating that it does not adversely affect renal cells despite changes in blood urea nitrogen (BUN) and creatinine levels observed in animal models . These findings are crucial for assessing the long-term safety profile of dapoxetine in clinical settings.

Table 3: Renal Function Impact of Dapoxetine

Study ReferenceAdministration RouteBUN Levels ChangeCreatinine Levels ChangeRenal Pathology Observed
Nephropharmacology StudyOralSignificant IncreaseNot SignificantNone

Comparison with Similar Compounds

Key Findings :

  • Deuterated variants exhibit higher molecular weights and distinct spectral signatures, enabling precise detection in complex matrices .
  • The number of deuterium atoms influences their application: D3 for routine analysis, D6/D7 for advanced metabolic mapping .

Comparison with Enantiomers

Dapoxetine’s pharmacological activity resides predominantly in the (S)-enantiomer, while the (R)-form is less active .

Property (S)-Dapoxetine HCl (R)-Dapoxetine-d3 HCl
Pharmacological Activity High (PE treatment) Negligible
Synthetic Method Enantioselective catalysis Isotope-labeled synthesis
Application Therapeutic Analytical reference standard

Research Insights :

  • (R)-Dapoxetine-d3 HCl is used to assess chiral inversion or metabolic stability of the active (S)-enantiomer .
  • Enantiomeric purity is critical; impurities >0.1% require stringent chromatographic separation (e.g., chiral HPLC) .

Comparison with Related Impurities and Byproducts

Dapoxetine synthesis generates impurities that necessitate rigorous quality control:

Compound Name CAS Number Molecular Formula Role in Dapoxetine HCl Production
(R)-3-((R)-3-(Naphthalene-1-oxy)propoxy)-1-phenylpropan-1-ol Not provided C₂₄H₂₆O₃ Oxidation byproduct
(S)-N,N-Dimethyl-3-((R)-3-(naphthalene-1-oxy)propoxy)-1-phenylpropan-1-amine HCl Not provided C₂₄H₂₈NO·HCl Alkylation intermediate
(R)-Duloxetine HCl Impurity A 910138-96-4 C₁₈H₁₉NOS·HCl Structural analog (thiophene substitution)

Analytical Challenges :

  • Impurities like (R)-Duloxetine HCl Impurity A share structural motifs with dapoxetine, requiring high-resolution techniques (e.g., RP-HPLC with UV detection) for separation .
  • USP guidelines mandate a resolution factor (R) ≥1.5 between dapoxetine and its impurities .

Analytical Considerations

Deuterated standards and impurities are analyzed using advanced chromatographic methods:

Parameter (R)-Dapoxetine-d3 HCl Dapoxetine HCl [2H6]-Dapoxetine HCl
Retention Time (HPLC) 8.2 min* 7.9 min* 8.5 min*
Detection Method UV (λ = 254 nm) UV (λ = 254 nm) MS/MS (ESI+)
LOQ 0.1 ng/mL 0.5 ng/mL 0.05 ng/mL

*Hypothetical data based on analogous methods in .

Validation Criteria :

  • Linearity (R² ≥0.992) and accuracy (recovery 98–102%) are mandated for deuterated standards .
  • Deuterium labeling reduces matrix interference, enhancing sensitivity in biological samples .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (R)-Dapoxetine-d3 Hydrochloride and its impurities in preclinical studies?

  • Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 231 nm. The mobile phase should consist of a gradient mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min. Validate the method for specificity, linearity (10–200 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) using spiked samples .
  • Isomer Separation : For chiral resolution, employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1) to resolve (R)- and (S)-enantiomers .

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

  • Synthetic Control : Monitor reaction intermediates using chiral HPLC or polarimetry. For example, confirm the stereochemistry of the key intermediate (R)-3-((R)-3-(naphthalen-1-oxy)-1-phenylpropoxy)-1-phenylpropan-1-ol via ¹H NMR (δ 7.2–7.8 ppm for naphthyl protons) and compare optical rotation ([α]D²⁵ = +15.6°) against reference standards .
  • Impurity Profiling : Identify byproducts like (S)-N,N-dimethyl-3-((R)-3-(naphthalen-1-oxy)-1-phenylpropoxy)-1-phenylpropyl-1-amine using LC-MS (ESI+ mode, m/z 415.2 [M+H]⁺) and quantify against USP-grade reference materials .

Q. What are the critical parameters for stability testing of this compound in aqueous buffers?

  • Experimental Design : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products (e.g., hydrolyzed metabolites) via LC-MS/MS. Use a phosphate buffer (pH 7.4) and monitor degradation kinetics (t₁/₂ > 24 hours at 25°C) .

Advanced Research Questions

Q. How can in vitro metabolic studies of this compound be designed to predict human pharmacokinetics?

  • Microsomal Assays : Incubate the compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify metabolites (e.g., N-demethylated derivatives) using UPLC-QTOF-MS (negative ion mode, m/z 329.1 [M-H]⁻). Calculate intrinsic clearance (CLint) using the substrate depletion method .
  • CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition via fluorometric assays (IC₅₀ > 50 µM indicates low risk of drug-drug interactions) .

Q. What strategies resolve contradictions in reported bioanalytical data for this compound metabolites?

  • Data Reconciliation : Cross-validate LC-MS/MS results with nuclear magnetic resonance (NMR) spectroscopy (¹³C NMR for carbonyl carbons at δ 170–175 ppm). For disputed metabolite structures (e.g., sulfoxide derivatives), perform H/D exchange experiments and high-resolution MS (HRMS, mass error < 2 ppm) .

Q. How can researchers optimize the pharmacokinetic profile of this compound using prodrug approaches?

  • Prodrug Synthesis : Derivatize the primary amine with acyloxyalkyl groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Evaluate hydrolysis rates in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) via UV spectrophotometry (λmax 254 nm) .

Methodological Resources

  • Reference Standards : USP this compound RS (Catalog No. MM3523.00) for assay calibration .
  • Regulatory Compliance : Follow FDA guidance for bioanalytical method validation (e.g., sensitivity ≥ 1 ng/mL, matrix effects < 15%) .

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